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molecular formula C6H12ClN B1297856 Diallylamine hydrochloride CAS No. 6147-66-6

Diallylamine hydrochloride

Cat. No. B1297856
M. Wt: 133.62 g/mol
InChI Key: PZNOBXVHZYGUEX-UHFFFAOYSA-N
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Patent
US04678474

Procedure details

A 66.7% aqueous solution of N-iso-propylallylamine hydrochloride (hereinafter, abbreviated as i-PAA.HCl) was prepared by adding 52.1 g of 35% hydrochloric acid to 49.6 g (0.5 mole) of N-iso-propylallylamine while cooling the reaction mixture. On the other hand, 48.58 g (0.5 mole) of diallylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture to obtain a 66.4% aqueous solution of diallylamine hydrochloride (hereinafter, abbreviated as DAA.HCl). Then, 20.34 g (0.1 mole) of the aqueous solution of i-PAA.HCl and 20.14 g (0.1 mole) of the aqueous solution of DAA.HCl, obtained above, were mixed together and heated to 60° C. Then, as a polymerization initiator, 0.809 g 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collected by filtration using a glass filter and dried under reduced pressure. Thus, a copolymer of N-isopropylallylamine hydrochloride and diallylamine hydrochloride was obtained.
Quantity
0.809 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.N([C:11]([C:14](=[NH:16])N)([CH3:13])C)=N[C:5]([C:8](=N)[NH2:9])(C)[CH3:6].[CH3:17][C:18]([CH3:20])=O>>[ClH:1].[CH:18]([CH:13]=[CH:11][CH2:14][NH2:16])([CH3:20])[CH3:17].[ClH:1].[CH2:17]([NH:9][CH2:8][CH:5]=[CH2:6])[CH:18]=[CH2:20] |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.809 g
Type
reactant
Smiles
Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed together
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to precipitate the reaction product
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cl.C(C)(C)C=CCN
Name
Type
product
Smiles
Cl.C(C=C)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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